Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Mechanism of Action
Target of Action
The primary target of this compound is β-catenin . β-catenin is a protein that plays a crucial role in cell adhesion and gene transcription. It is part of the Wnt signaling pathway, which is involved in cell growth and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . Ubiquitination is a process that marks proteins for degradation, and proteasomal degradation is the mechanism by which these marked proteins are broken down .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway . This pathway is involved in various cellular processes, including cell growth, differentiation, and migration. By inducing the degradation of β-catenin, this compound can potentially influence these processes .
Result of Action
The result of the compound’s action is the degradation of β-catenin . This can lead to changes in cell growth and differentiation due to the role of β-catenin in the Wnt signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the introduction of the sulfamoyl and ester groups. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfamoyl Group: This step often involves the reaction of an amine with a sulfonyl chloride.
Esterification: The carboxylic acid group is converted to an ester using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and coatings.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-chloro-2-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
- Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Uniqueness
Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the presence of both the sulfamoyl and ester groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5S2/c1-12-5-7-14(8-6-12)15-11-29-19(21(24)28-4)20(15)30(25,26)23-17-9-13(2)16(22)10-18(17)27-3/h5-11,23H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKMAZARQKNGOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=C(C(=C3)C)Cl)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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